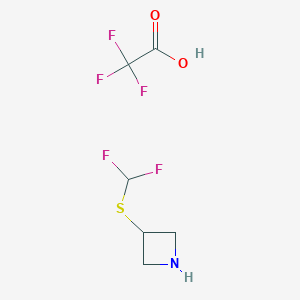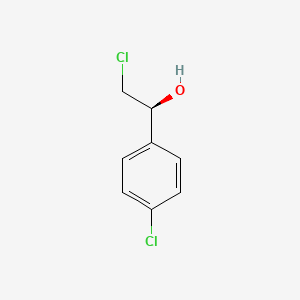![molecular formula C11H9N3O3S B2492523 2-[(1,2,3-Benzothiadiazol-5-ylamino)carbonyl]cyclopropanecarboxylic acid CAS No. 866156-76-5](/img/structure/B2492523.png)
2-[(1,2,3-Benzothiadiazol-5-ylamino)carbonyl]cyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to “2-[(1,2,3-Benzothiadiazol-5-ylamino)carbonyl]cyclopropanecarboxylic acid” often involves multi-step reactions that include cyclopropanation, functionalization of benzothiadiazoles, and the formation of amide bonds from carboxylic acids and amines. Techniques such as the cyclocondensation of carboxylic acids with heterocyclic amines or the modular enantioselective synthesis of cis-cyclopropanes highlight the complexity and creativity required in accessing these molecules (Costantini & Mendoza, 2021).
Molecular Structure Analysis
The molecular structure of compounds similar to the subject compound is characterized by intricate arrangements of atoms and bonds. X-ray crystallography and NMR spectroscopy are crucial techniques for elucidating these structures, revealing the spatial arrangement and confirming the identity of synthesized compounds. The structural analysis often uncovers unique features such as the conformation of cyclopropane rings and the orientation of substituents that influence the compound's reactivity and properties (Abele et al., 1999).
Chemical Reactions and Properties
Chemical reactions involving compounds of this nature typically explore the reactivity of the cyclopropane ring, the amide linkage, and the heterocyclic moiety. Reactions such as cycloadditions, ring openings, and functional group transformations are common. These reactions can significantly alter the physical and chemical properties of the compound, making them versatile intermediates in organic synthesis (Meghdadi et al., 2012).
Physical Properties Analysis
The physical properties of such compounds, including melting points, boiling points, and solubility, are influenced by their molecular structure. The presence of a cyclopropane ring and a benzothiadiazole moiety contributes to the compound's stability and solubility characteristics. These properties are essential for determining the compound's applicability in various solvents and conditions for chemical reactions and material applications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and photophysical properties, are pivotal. The electronic structure, especially the presence of electron-rich and electron-deficient regions, dictates the reactivity pattern of these compounds. Studies on similar compounds have shown that the functionalization of the cyclopropane ring or the benzothiadiazole unit can lead to a wide array of reactivity, enabling the construction of complex molecules (Sokolov et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- 2-[(1,2,3-Benzothiadiazol-5-ylamino)carbonyl]cyclopropanecarboxylic acid and its derivatives have been utilized in various synthetic chemical reactions. For instance, Sheikholeslami-Farahani and Shahvelayati (2013) demonstrated the use of 4-Benzothiazol-2-ylamino-4-oxo-2-butenoic acid in the Passerini three-component reaction to produce α-benzothiazole acyloxyamides (Sheikholeslami-Farahani & Shahvelayati, 2013).
Crystal Structures and Modeling
- Research by Abele, Seiler, and Seebach (1999) on β-oligopeptides derived from 1-(aminomethyl)cyclopropanecarboxylic acid revealed unique hydrogen-bonded ring structures in their crystal formations, indicating potential applications in structural chemistry and materials science (Abele, Seiler, & Seebach, 1999).
Biological Activity and Applications
- Chavan and Pai (2007) explored the biological activity of N-substituted-3-chloro-2-azetidinones derived from 2-aminobenzothiazole-6-carboxylic acid, demonstrating its potential in antibacterial and antifungal applications (Chavan & Pai, 2007).
Luminescence and Photophysical Properties
- Sukhikh et al. (2016) studied a β-ketoimine-functionalized 2,1,3-benzothiadiazole for its photophysical properties, indicating its application in luminescence and as a chelating ligand (Sukhikh et al., 2016).
Corrosion Inhibition
- A study by Hür, Varol, Görgün, and Sakarya (2011) demonstrated the use of benzothiazole derivatives as corrosion inhibitors for low carbon steel, highlighting its industrial applications (Hür, Varol, Görgün, & Sakarya, 2011).
Photovoltaic Performance
- Helgesen, Bjerring, Nielsen, and Krebs (2010) researched the application of benzothiadiazole derivatives in polymer photovoltaic devices, indicating its potential in renewable energy technologies (Helgesen, Bjerring, Nielsen, & Krebs, 2010).
Optical Sensors and Tagging Materials
- Isoppo, Gil, Gonçalves, Rodembusch, and Moro (2020) studied lipophilic 2,1,3-benzothiadiazoles for their application as optical sensors in detecting material and gasoline adulteration (Isoppo, Gil, Gonçalves, Rodembusch, & Moro, 2020).
Propiedades
IUPAC Name |
2-(1,2,3-benzothiadiazol-5-ylcarbamoyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3S/c15-10(6-4-7(6)11(16)17)12-5-1-2-9-8(3-5)13-14-18-9/h1-3,6-7H,4H2,(H,12,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTABQSJSFAMLAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)NC2=CC3=C(C=C2)SN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(o-tolyl)acetamide](/img/structure/B2492442.png)
![2-(chloromethyl)-6-(4-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/no-structure.png)

![1-[3-(Dimethylsulfamoylamino)propyl]-6-oxo-3-pyridin-4-ylpyridazine](/img/structure/B2492451.png)
![2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenylacetamide](/img/structure/B2492453.png)



![N-(4-fluoro-3-methylphenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2492459.png)
![N-(3,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2492460.png)

